molecular formula C52H56N2 B3029924 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole CAS No. 838862-47-8

9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole

Cat. No. B3029924
CAS RN: 838862-47-8
M. Wt: 709.0 g/mol
InChI Key: PYVWKLPLDOAWFL-UHFFFAOYSA-N
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Description

The compound “9,9’-[1,1’-biphenyl]-4,4’-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole” is a type of biphenyl compound, which is a type of organic compound that contains two phenyl rings . The presence of the carbazole groups indicates that this compound may have interesting electronic properties, as carbazole is a common component in organic semiconductors .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a biphenyl core with carbazole groups attached at the 4,4’ positions . The carbazole groups are likely substituted with tert-butyl groups at the 3,6 positions .

Scientific Research Applications

Cross-Coupling Reactions

Formazan Synthesis

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as an organic semiconductor, its mechanism of action would involve the movement of charge carriers (electrons and holes) through the conjugated pi system of the molecule .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' involves the coupling of two molecules of 3,6-bis(1,1-dimethylethyl)-9H-carbazole with a molecule of 1,1'-biphenyl-4,4'-dicarboxaldehyde.", "Starting Materials": [ "3,6-bis(1,1-dimethylethyl)-9H-carbazole", "1,1'-biphenyl-4,4'-dicarboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 3,6-bis(1,1-dimethylethyl)-9H-carbazole (2.0 g, 6.5 mmol) and 1,1'-biphenyl-4,4'-dicarboxaldehyde (1.0 g, 3.2 mmol) in dry toluene (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.5 mmol) to the reaction mixture and reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Wash the product with cold toluene and dry under vacuum to obtain the desired compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' as a dark purple solid (yield: 70-80%)." ] }

CAS RN

838862-47-8

Product Name

9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole

Molecular Formula

C52H56N2

Molecular Weight

709.0 g/mol

IUPAC Name

2,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole

InChI

InChI=1S/C52H56N2/c1-49(2,3)35-18-26-45-42(29-35)41-25-17-38(52(10,11)12)32-48(41)54(45)40-23-15-34(16-24-40)33-13-21-39(22-14-33)53-46-27-19-36(50(4,5)6)30-43(46)44-31-37(51(7,8)9)20-28-47(44)53/h13-32H,1-12H3

InChI Key

PYVWKLPLDOAWFL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C

Origin of Product

United States

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